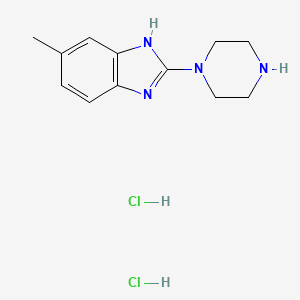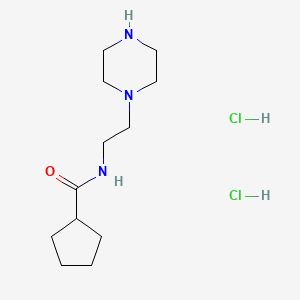
N-(2-piperazin-1-ylethyl)cyclopentanecarboxamide dihydrochloride
概要
説明
N-(2-piperazin-1-ylethyl)cyclopentanecarboxamide dihydrochloride, commonly known as PCE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PCE is a cyclic amide that belongs to the family of N-substituted piperazines. It has been synthesized and studied extensively in recent years, with promising results in various fields of research.
作用機序
The mechanism of action of PCE is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain. PCE has been shown to enhance the release of dopamine and serotonin, which are known to play a key role in regulating mood and behavior.
生化学的および生理学的効果
PCE has been shown to have a number of biochemical and physiological effects in various animal models. In rats, PCE has been shown to increase locomotor activity and induce hyperactivity, suggesting a potential role in the treatment of attention deficit hyperactivity disorder (ADHD).
実験室実験の利点と制限
PCE has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. However, PCE can be difficult to work with due to its low solubility in water and other common solvents.
List of
将来の方向性
1. Further investigation into the mechanism of action of PCE, particularly with regard to its effects on neurotransmitter systems in the brain.
2. Clinical trials to investigate the potential therapeutic applications of PCE in the treatment of depression and other mood disorders.
3. Studies to investigate the potential anti-cancer properties of PCE in vivo, using animal models of cancer.
4. Investigation into the potential use of PCE as a treatment for ADHD and other behavioral disorders.
5. Studies to investigate the potential use of PCE as a tool for studying the function of neurotransmitter systems in the brain.
6. Development of new synthetic methods for PCE that are more efficient and environmentally friendly.
7. Investigation into the potential use of PCE as a drug delivery system for other therapeutic agents.
8. Studies to investigate the potential use of PCE as a diagnostic tool for various diseases and conditions.
9. Investigation into the potential use of PCE as a biomarker for various diseases and conditions.
10. Development of new derivatives of PCE with improved pharmacological properties and therapeutic potential.
科学的研究の応用
PCE has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, PCE has been shown to enhance the release of dopamine and serotonin, neurotransmitters that play a key role in regulating mood and behavior. This has led to investigations into PCE's potential as a treatment for depression and other mood disorders.
PCE has also been studied in the field of cancer research, where it has shown promise as a potential anti-cancer agent. PCE has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines.
特性
IUPAC Name |
N-(2-piperazin-1-ylethyl)cyclopentanecarboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.2ClH/c16-12(11-3-1-2-4-11)14-7-10-15-8-5-13-6-9-15;;/h11,13H,1-10H2,(H,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQCFQQJESSTTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-piperazin-1-ylethyl)cyclopentanecarboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431050.png)
![8-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1431051.png)
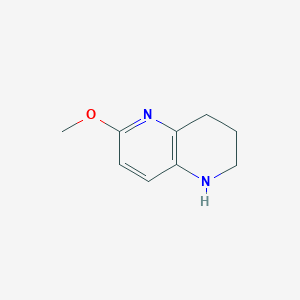
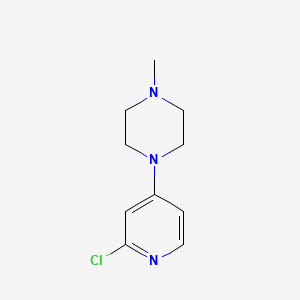
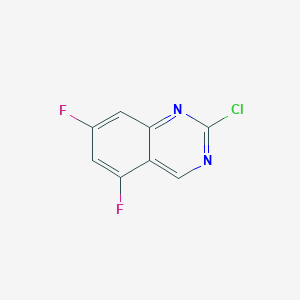
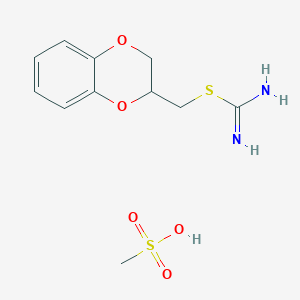
![N-methyl-1-[4-(2-thienyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1431058.png)
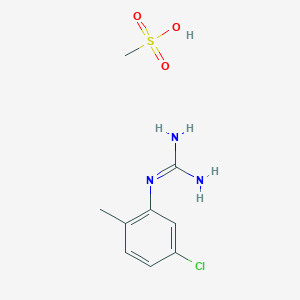
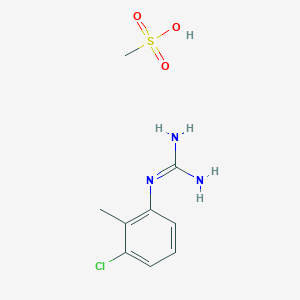
![4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B1431061.png)
![{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine](/img/structure/B1431064.png)
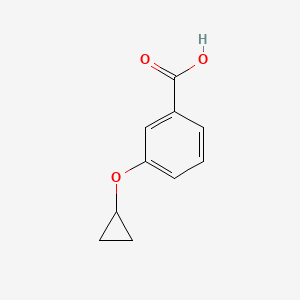
![4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1431067.png)
